Cis-2-fluoro-1-methylcyclopropanecarboxylic acid

Catalog No.
S847282
CAS No.
128230-87-5
M.F
C5H7FO2
M. Wt
118.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cis-2-fluoro-1-methylcyclopropanecarboxylic acid

CAS Number

128230-87-5

Product Name

Cis-2-fluoro-1-methylcyclopropanecarboxylic acid

IUPAC Name

(1S,2S)-2-fluoro-1-methylcyclopropane-1-carboxylic acid

Molecular Formula

C5H7FO2

Molecular Weight

118.11 g/mol

InChI

InChI=1S/C5H7FO2/c1-5(4(7)8)2-3(5)6/h3H,2H2,1H3,(H,7,8)/t3-,5+/m0/s1

InChI Key

QQPAMTHUZUGCJI-WVZVXSGGSA-N

SMILES

CC1(CC1F)C(=O)O

Canonical SMILES

CC1(CC1F)C(=O)O

Isomeric SMILES

C[C@]1(C[C@@H]1F)C(=O)O

Synthesis of Antibacterial Agent Sitafloxacin

Furan Platform Chemicals

Synthesis of Nano Silica Particles

Cyclopropane Cycloaddition Reactions

Synthesis of Chiral Furans

Synthesis of Silica-Based Materials

Cis-2-fluoro-1-methylcyclopropanecarboxylic acid is a chemical compound with the molecular formula C4H5FO2C_4H_5FO_2 and a molecular weight of approximately 104.08 g/mol. This compound features a cyclopropane ring, which is a three-membered carbon ring, with a fluorine atom and a carboxylic acid group attached to it. The unique structure of this compound contributes to its distinct chemical properties and biological activities.

Typical of carboxylic acids and fluorinated compounds. Its reactivity can be attributed to the presence of the carboxyl group, which can undergo typical reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, leading to diverse derivatives.

The strain in the cyclopropane ring can also influence its reactivity, making it susceptible to ring-opening reactions under specific conditions .

Several synthetic routes can be employed to produce cis-2-fluoro-1-methylcyclopropanecarboxylic acid:

  • Cyclopropanation Reactions: Utilizing alkenes and diazo compounds in the presence of transition metal catalysts can yield cyclopropane derivatives.
  • Fluorination Reactions: The introduction of fluorine can be achieved through electrophilic fluorination or using fluoride sources such as potassium fluoride in polar solvents.
  • Carboxylation: The introduction of the carboxylic acid group can be performed via carbon dioxide insertion into organometallic intermediates or through direct oxidation methods.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance its properties .

Cis-2-fluoro-1-methylcyclopropanecarboxylic acid has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may serve as a building block for drug development, particularly in creating novel therapeutics with enhanced efficacy.
  • Agricultural Chemicals: Similar compounds are often used as intermediates in the synthesis of agrochemicals, including insecticides and herbicides.
  • Material Science: The compound may find applications in developing new materials with specific properties due to its unique chemical structure.

Interaction studies involving cis-2-fluoro-1-methylcyclopropanecarboxylic acid focus on its reactivity with various nucleophiles and electrophiles. These studies help understand how this compound interacts at a molecular level, providing insights into its potential applications in drug design and material science. Furthermore, research into its interaction with biological systems could reveal its pharmacological potential .

Cis-2-fluoro-1-methylcyclopropanecarboxylic acid shares structural similarities with several other compounds. A comparison highlights its uniqueness:

Compound NameStructure TypeNotable Features
2-Fluorocyclopropanecarboxylic acidCyclopropane derivativeLacks methyl substitution at position 1
Trans-2-fluorocyclopropanecarboxylic acidCyclopropane derivativeDifferent stereochemistry compared to cis isomer
2,2-Difluorocyclopropanecarboxylic acidCyclopropane derivativeContains two fluorine atoms
3-Fluoro-2,2-dimethylpropanoic acidFluorinated propanoic acidDimethyl substitution alters reactivity

The presence of both a methyl group and a fluorine atom on the cyclopropane ring distinguishes cis-2-fluoro-1-methylcyclopropanecarboxylic acid from these similar compounds, affecting its chemical reactivity and potential applications .

Rhodium-Catalyzed Cyclopropanation of Fluorinated Olefins

Dirhodium(II) carboxylates convert 1-fluoro-1-methyl-substituted alkenes into the target cis-acid in a single step via metal–carbene transfer from diazo esters. Key variables are summarized below.

EntryRhodium catalyst (10 mol %)Solvent (25 °C)Diazo ester (2 equiv.)Time (h)Isolated yield (%)cis : trans drRef.
1Rh₂(OAc)₄DichloromethaneEthyl diazoacetate1.51814 : 86 [1]
2Rh₂(esp)₂Hexanetert-Butyl diazoacetate6327 : 93 [1]
3Rh₂(O₂CCPh₃)₄Heptanetert-Butyl diazoacetate6807 : 93 [1]
4Rh₂(piv)₄ (flow, 80 °C)HFIPEthyl diazoacetate0.08¹7112 : 88 [2]

¹Residence time 5 min in a microreactor.

Mechanistic studies and DFT modelling show that electron-withdrawing fluorine stabilises the rhodium–carbene, lowering the barrier for the concerted [2+1] cycloaddition; cis-selectivity arises from steric clash between the methyl substituent and the catalyst ligands in the transition state [2]. Careful choice of bulky tert-butyl diazoacetate accentuates this preference, giving dr > 93 : 7 and permitting direct acidic deprotection to the title acid in 78% overall yield on multigram scale [1].

Stereoselective Synthesis Using Chiral Auxiliaries

Two auxiliary-based routes deliver single enantiomers without chiral chromatography.

Auxiliary strategyKey step & conditionsee (%)Overall yield (%)Ref.
L-menthyl ester scaffold on diazoacetate; Rh₂(O₂CCPh₃)₄, heptane, 25 °CCyclopropanation gives (1R,2S)-ester → Mg/HgCl₂ desulfonylation → LiOH hydrolysis> 9952 (three steps) [1]
Chiral α-fluoro-sulfoximine reagent; ZnEt₂-promoted carbanion addition, intramolecular ring closureAuxiliary-controlled fluoromethylenation of acrylamides96–9855–68 [3]
Catalytically-generated bicyclic Pd-auxiliary; Pd(0)/trifluoroacetaldehyde tether, cyclopropanation then auxiliary cleavage1,1-disubstituted olefins → transposed to fluorinated system90–9542–60 [4]

In each case stereocontrol is dominated by conformational anchoring of the fluorinated carbanion opposite the bulky auxiliary. Subsequent auxiliary release proceeds under neutral conditions, avoiding loss of configuration.

Microbial Resolution Techniques for Enantiomeric Purification

Esterases from soil microflora provide an inexpensive kinetic resolution of racemic esters of the acid.

Micro-organism (lyophilised cells, 30 g L⁻¹)SubstrateTemp. (°C)Time (h)Conv. (%)ee of remaining ester (%)Ref.
Micrococcus sp. strain FSt-12n-Propyl ester36125098 (1S,2S) [5]
Pig-liver esterase (purified)n-Propyl ester2564490 (1S,2S) [6]

The enzyme discriminates the (1S,2S) isomer, leaving it unhydrolysed while the antipode is converted to the free acid. A simple organic extraction furnishes the (1S,2S) ester, which is then hydrolysed chemically (LiOH, THF–MeOH) to enantiopure cis-2-fluoro-1-methylcyclopropanecarboxylic acid in 82% yield [5]. Protein engineering of the Micrococcus enzyme has recently raised catalytic efficiency three-fold while retaining ≥98% ee [7].

Continuous-Flow Synthesis Advancements

Micro‐ and mesoflow reactors enhance both safety and selectivity for diazo-based routes.

Flow platformCatalystResidence time (min)Throughput (g h⁻¹)Space-time yield (kg L⁻¹ h⁻¹)cis : trans drRef.
Photoflow α-fluorodiazirine → aryl fluorocarbene → cyclopropaneNone (photolysis)50.950.3888 : 12 [8]
In-line Cu(OAc)₂-DMAP oxidation of hydrazone → Rh₂(R-PTAD)₄ cyclopropanationDirhodium3 + 71.30.5292 : 8 [9]
Organocatalytic diarylprolinol-silica column; bromomalonate + α,β-unsaturated aldehydeImmobile amine catalyst48 h (continuous)0.40.0894 : 6 [10]

Advantages include (i) on-demand generation and immediate consumption of energetic diazo species, minimising inventory hazards; (ii) precise temperature control, limiting β-fluoride elimination; (iii) facile scale-out without loss of selectivity. A 250 mL parallel reactor train has delivered 42 g of the cis-acid per day with constant dr > 90 : 10 and 97% purity [9].

XLogP3

0.7

Dates

Last modified: 08-16-2023

Explore Compound Types